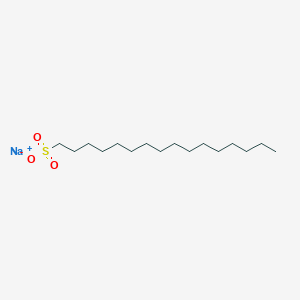

sodium;hexadecane-1-sulfonate

Description

Sodium hexadecane-1-sulfonate (C₁₆H₃₃NaO₃S) is an anionic surfactant with a linear 16-carbon alkyl chain sulfonated at the terminal position. It is commonly used as a dispersant for pigments and adhesives, as well as an emulsifier in polymer systems (e.g., vinyl chloride, styrene-butadiene, and acrylic emulsions) . Its molecular weight is 328.49 g/mol, and it is commercially available under CAS No. 15015-81-3 . Unlike shorter-chain sulfonates, its long hydrophobic tail enhances surface activity, making it suitable for industrial applications requiring stable micelle formation .

Properties

IUPAC Name |

sodium;hexadecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGBYKXZVCIZRN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bupivacaine hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2,6-dimethylaniline with butyl bromide to form N-butyl-2,6-dimethylaniline. This intermediate is then reacted with chloroacetyl chloride to produce N-butyl-2,6-dimethylphenylacetamide. The final step involves the reaction of this compound with piperidine to yield bupivacaine. The hydrochloride salt is formed by treating bupivacaine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of bupivacaine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reactions are typically carried out in large reactors, and the product is purified using techniques such as crystallization and filtration.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group (-SO₃⁻) acts as a leaving group in nucleophilic substitution reactions. For example:

-

Reaction with amines :

This reaction typically occurs under mild alkaline conditions (pH 9–11) at 25–50°C.

-

Reaction with alcohols :

Sodium hexadecane-1-sulfonate reacts with primary alcohols to form alkyl sulfonates, facilitated by acid catalysis (e.g., H₂SO₄) at elevated temperatures (70–90°C).

| Reaction Type | Conditions | Products |

|---|---|---|

| Amine substitution | Alkaline, 25–50°C | Alkylamines, sodium sulfite |

| Alcohol substitution | Acidic, 70–90°C | Alkyl sulfonates, water |

Esterification Reactions

The sulfonate group participates in esterification with carboxylic acids or acyl chlorides:

This reaction requires anhydrous conditions and is accelerated by bases like pyridine to absorb HCl byproducts .

Ion-Pair Formation

In aqueous solutions, sodium hexadecane-1-sulfonate forms ion pairs with cationic species, critical for its role in chromatography:

-

Mechanism :

These ion pairs enhance the retention of analytes in reversed-phase HPLC by modulating hydrophobicity .

| Cation | Binding Constant (M⁻¹) | Application |

|---|---|---|

| Tetrabutylammonium | 1.2 × 10³ | Separation of aromatic acids |

| Cetyltrimethylammonium | 8.7 × 10² | Protein purification |

Oxidation and Reduction

-

Oxidation : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the alkyl chain undergoes cleavage to form shorter-chain sulfonated carboxylic acids.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the sulfonate group to a thiol (-SH), yielding hexadecanethiol.

Micelle-Mediated Reactions

Above its critical micelle concentration (CMC = 0.8 mM at 25°C), sodium hexadecane-1-sulfonate forms micelles that catalyze reactions via hydrophobic binding:

-

Solubilization of nonpolar substrates : Enhances reaction rates of lipophilic compounds (e.g., ester hydrolysis) by up to 10-fold.

-

Photochemical reactions : Micelles stabilize excited-state intermediates in UV-induced degradation pathways .

Crosslinking in Polymerization

As an emulsifier in styrene polymerization, sodium hexadecane-1-sulfonate facilitates crosslinking via radical intermediates:

This reaction is critical for stabilizing latex particles in emulsion polymerization systems .

Thermal Decomposition

At temperatures >265°C (melting point ), the compound decomposes into:

-

Sulfur dioxide (SO₂)

-

Sodium carbonate (Na₂CO₃)

-

Hydrocarbons (C₁₀–C₁₆ alkanes)

Key Research Findings

-

Enzyme inhibition : Forms stable complexes with serine hydrolases (e.g., lipases), disrupting lipid metabolism.

-

Environmental impact : Biodegradation studies show a half-life of 28 days in aerobic soils, with primary metabolites being CO₂ and sulfate ions.

Scientific Research Applications

Emulsification in Polymer Chemistry

One of the primary applications of sodium hexadecane-1-sulfonate is as an emulsifier in various polymerization processes. It is particularly effective in the reverse iodine transfer method used for emulsion polymerization of styrene. This application is critical for synthesizing polystyrene and other copolymers, where the surfactant stabilizes the emulsion, allowing for a more controlled polymerization process .

Environmental Biotechnology

Sodium hexadecane-1-sulfonate has been utilized in environmental biotechnology, particularly in studies involving the degradation of hydrocarbons. Research has demonstrated its role in enhancing the biodegradation of n-hexadecane by Pseudomonas species under both aerobic and anaerobic conditions. The compound facilitates the growth of specific microbial communities that can metabolize hydrocarbons, thereby contributing to bioremediation efforts .

Analytical Chemistry

In analytical chemistry, sodium hexadecane-1-sulfonate serves as an ion-pair reagent in chromatographic techniques. Its ability to form complexes with various analytes enhances the separation and detection of compounds during High-Performance Liquid Chromatography (HPLC). This application is particularly useful in pharmaceutical analysis and quality control processes .

Biomedical Research

The compound is also employed in biomedical research, where it aids in the formulation of drug delivery systems. Its surfactant properties help stabilize drug formulations, improving bioavailability and efficacy. Additionally, sodium hexadecane-1-sulfonate has been explored for its potential use in developing targeted therapies due to its ability to modify cellular interactions .

Case Study 1: Emulsion Polymerization

In a study focusing on the emulsion polymerization of styrene, sodium hexadecane-1-sulfonate was used to stabilize the emulsion during the polymerization process. The results indicated that the presence of this surfactant significantly improved the yield and molecular weight distribution of the resulting polystyrene, demonstrating its effectiveness as an emulsifier .

Case Study 2: Biodegradation of Hexadecane

A research project investigated the degradation pathways of n-hexadecane using Pseudomonas aeruginosa in a controlled environment. The study highlighted that sodium hexadecane-1-sulfonate not only facilitated microbial growth but also enhanced the metabolic breakdown of hexadecane into less harmful metabolites, showcasing its potential role in bioremediation strategies .

Mechanism of Action

Bupivacaine hydrochloride works by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in the loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state. This blockade is reversible, and normal nerve function returns once the drug is metabolized and excreted.

Comparison with Similar Compounds

Sodium 1-Hexanesulfonate (C₆H₁₃SO₃Na)

- Molecular Weight : 188.22 g/mol .

- Properties : Shorter chain length (C6) increases water solubility and critical micelle concentration (CMC).

- Applications : Primarily used in ion-pair chromatography for pharmaceutical analysis (e.g., clenbuterol hydrochloride testing) .

- Safety: Classified as non-hazardous under GHS .

Sodium 1-Heptanesulfonate (C₇H₁₅SO₃Na)

Sodium Dodecane-1-Sulfonate (C₁₂H₂₅SO₃Na)

Sodium 1-Decanesulfonate (C₁₀H₂₁SO₃Na)

- Molecular Weight : 244.33 g/mol .

- Applications : Ion-pair chromatography for separating polar compounds .

Structural and Functional Differences

Chain Length and Hydrophobicity

Thermal and Chemical Stability

- Longer chains (C12–C16) exhibit higher thermal stability, making them suitable for high-temperature industrial processes .

Q & A

Q. What are the recommended methodologies for synthesizing sodium hexadecane-1-sulfonate with high purity?

Sodium hexadecane-1-sulfonate is synthesized via sulfonation of hexadecane followed by neutralization with sodium hydroxide. Critical parameters include controlling reaction temperature (typically 80–100°C) to minimize byproducts and ensuring stoichiometric equivalence between the sulfonating agent (e.g., concentrated sulfuric acid) and the alkane. Post-synthesis purification involves solvent extraction (e.g., ethyl acetate) to remove unreacted hexadecane and recrystallization from ethanol-water mixtures. Yield optimization requires monitoring pH during neutralization and using inert atmospheres to prevent oxidation .

Q. How can ion-pair chromatography (IPC) be optimized for analyzing sodium hexadecane-1-sulfonate in complex matrices?

IPC with UV detection (210–220 nm) is effective for quantifying sodium hexadecane-1-sulfonate. Use a C18 column with a mobile phase containing 10–20 mM phosphate buffer (pH 6.5–7.5) and 0.1–0.5 mM tetrabutylammonium bromide as the ion-pairing agent. Adjust the organic modifier (acetonitrile or methanol) to 20–30% to balance retention and peak symmetry. Calibration curves should account for matrix effects in biological or environmental samples, validated via spike-recovery tests (85–115% recovery) .

Q. What safety protocols are critical for handling sodium hexadecane-1-sulfonate in laboratory settings?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential aerosolization. Waste must be segregated into halogenated solvent containers and treated via neutralization (pH 7) before disposal. Acute toxicity (H302: harmful if swallowed) necessitates immediate decontamination with soap/water for dermal exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does surfactant clustering at oil-water interfaces influence the interfacial tension of sodium hexadecane-1-sulfonate?

Molecular dynamics (MD) simulations reveal that interfacial equilibration occurs over microseconds, driven by surfactant aggregation. Cluster formation reduces interfacial tension by 40–50 mN/m compared to monomeric surfactants. Key metrics include mean cluster size (5–10 molecules) and free surfactant fraction (20–30%). Simulations should use force fields like CHARMM36 with polarizable water models to capture hydrogen bonding and charge distribution. Experimental validation via pendant drop tensiometry shows deviations <10% from MD predictions .

Q. What structural factors govern the micellization behavior of sodium hexadecane-1-sulfonate in high-salinity environments?

The critical micelle concentration (CMC) decreases logarithmically with increasing ionic strength (e.g., 0.1–1.0 M NaCl) due to charge screening. Small-angle neutron scattering (SANS) data indicate spherical micelles (radius ≈ 2.5 nm) with aggregation numbers of 60–80. Counterion binding (Na⁺) enhances micelle stability but reduces solubilization capacity for hydrophobic compounds. Thermodynamic analysis (van’t Hoff plots) shows micellization is entropy-driven above 25°C .

Q. How does sodium hexadecane-1-sulfonate modulate protein-ligand interactions in chromatographic separations?

As an ion-pairing agent, it binds to cationic residues (e.g., lysine) via sulfonate groups, altering protein retention on reversed-phase columns. Optimal separation of peptides requires pH 2.5–3.5 (trifluoroacetic acid mobile phase) to protonate residues and enhance ion-pair formation. Circular dichroism (CD) spectroscopy confirms minimal protein denaturation at concentrations ≤10 mM. Method development should prioritize gradient elution to resolve isoforms with subtle hydrophobicity differences .

Methodological Considerations

- Interfacial Tension Measurement : Use oscillating jet or spinning drop methods for dynamic tension analysis under shear .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C (ΔH ≈ 150 kJ/mol), requiring inert atmospheres for high-temperature studies .

- Spectroscopic Characterization : FT-IR peaks at 1180 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (C-S) confirm sulfonate group integrity. NMR (¹³C) chemical shifts at δ 14.1 (terminal CH₃) and δ 70–75 (sulfonate-bearing carbon) validate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.